molecular formula C4H8ClN3O2 B6251228 5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride CAS No. 1046079-44-0

5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride

Katalognummer: B6251228
CAS-Nummer: 1046079-44-0
Molekulargewicht: 165.58 g/mol
InChI-Schlüssel: QIBWUYSPCSXIGB-HSHFZTNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is a chemical compound with a unique structure that includes an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an aminoethyl precursor with a dihydro-oxadiazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the aminoethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups to the compound.

Wissenschaftliche Forschungsanwendungen

5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as high-energy materials and polymers.

Wirkmechanismus

The mechanism of action of 5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Oxadiazole: Another oxadiazole derivative with different substitution patterns.

    1,3,4-Oxadiazole: A regioisomer with similar properties but different reactivity.

    1,2,5-Oxadiazole:

Uniqueness

5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the aminoethyl group. This gives it distinct chemical and biological properties compared to other oxadiazole derivatives.

Eigenschaften

CAS-Nummer

1046079-44-0

Molekularformel

C4H8ClN3O2

Molekulargewicht

165.58 g/mol

IUPAC-Name

5-[(1R)-1-aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride

InChI

InChI=1S/C4H7N3O2.ClH/c1-2(5)3-6-7-4(8)9-3;/h2H,5H2,1H3,(H,7,8);1H/t2-;/m1./s1

InChI-Schlüssel

QIBWUYSPCSXIGB-HSHFZTNMSA-N

Isomerische SMILES

C[C@H](C1=NNC(=O)O1)N.Cl

Kanonische SMILES

CC(C1=NNC(=O)O1)N.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.